molecular formula C18H29NO4 B035411 Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 105831-51-4

Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B035411
CAS RN: 105831-51-4
M. Wt: 323.4 g/mol
InChI Key: ZWAWBRKQXKXLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate, also known as A-1264087, is a chemical compound with potential therapeutic applications. It belongs to the class of dihydropyridine derivatives, which are known for their calcium channel blocking properties.

Mechanism of Action

Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its pharmacological effects by blocking L-type calcium channels. These channels are responsible for the influx of calcium ions into cells, which is necessary for various cellular processes. By blocking these channels, Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate reduces the influx of calcium ions, leading to a decrease in cellular excitability and neurotransmitter release.
Biochemical and physiological effects:
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders. It also enhances mitochondrial function and promotes the survival of dopaminergic neurons, which are affected in Parkinson's disease. In addition, it lowers blood pressure by reducing the contractility of vascular smooth muscle cells.

Advantages and Limitations for Lab Experiments

Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate has several advantages for lab experiments. It is a potent and selective L-type calcium channel blocker, which makes it a useful tool for investigating the role of calcium channels in various cellular processes. It is also relatively stable and easy to synthesize, which makes it a convenient compound for experimental use. However, its low solubility in water can be a limitation for some experiments, and its effects on other ion channels and receptors should be taken into consideration when interpreting results.

Future Directions

There are several future directions for the study of Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Further studies are needed to elucidate its mechanisms of action and to evaluate its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of hypertension, either alone or in combination with other antihypertensive drugs. Finally, the development of new derivatives of Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate with improved pharmacological properties is an area of active research.

Synthesis Methods

The synthesis of Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate involves the condensation reaction of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with 4-pentyl-1,3-diaminopropane in the presence of diethyl carbonate and triethylamine. The reaction is carried out under reflux conditions for several hours, and the product is obtained as a white solid after purification.

Scientific Research Applications

Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. It also has antihypertensive properties and has been evaluated for its potential use in the treatment of hypertension.

properties

CAS RN

105831-51-4

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H29NO4/c1-6-9-10-11-14-15(17(20)22-7-2)12(4)19-13(5)16(14)18(21)23-8-3/h14,19H,6-11H2,1-5H3

InChI Key

ZWAWBRKQXKXLHS-UHFFFAOYSA-N

SMILES

CCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC

Canonical SMILES

CCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC

synonyms

DIETHYL 2,6-DIMETHYL-4-PENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Origin of Product

United States

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